NC(CC(O)=O)C(C=C1)=CC=C1C(C)C . The InChI key for this compound is XRDCVKSGZNDEDT-UHFFFAOYSA-N .
3-Amino-3-biphenyl-4-yl-propionic acid is an aromatic amino acid derivative characterized by its unique biphenyl structure. This compound, with the chemical formula and a molecular weight of approximately 241.28 g/mol, is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is classified as an amino acid due to the presence of both an amino group and a carboxylic acid group.
3-Amino-3-biphenyl-4-yl-propionic acid falls under the category of organic compounds, specifically as an amino acid derivative. Its classification is significant due to its structural features that allow it to participate in various biochemical reactions.
The synthesis of 3-Amino-3-biphenyl-4-yl-propionic acid typically involves several key steps:
Industrial production methods may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
The synthesis can be further refined using methods such as metal-catalyzed reactions or alternative amination techniques that improve reaction times and product purity .
The molecular structure of 3-Amino-3-biphenyl-4-yl-propionic acid features a biphenyl group attached to a propionic acid moiety with an amino group at the third carbon position. This configuration contributes to its biological activity and solubility properties.
3-Amino-3-biphenyl-4-yl-propionic acid can undergo various chemical reactions:
The mechanism of action for 3-Amino-3-biphenyl-4-yl-propionic acid involves its interaction with specific molecular targets within biological systems:
The compound exhibits properties typical of aromatic amino acids, including solubility in organic solvents and reactivity towards electrophiles due to its electron-rich biphenyl structure.
3-Amino-3-biphenyl-4-yl-propionic acid has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6